[4-[(E)-[[2-[2-(cyclohexylcarbamoyl)anilino]-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(E)-[[2-[2-(cyclohexylcarbamoyl)anilino]-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is a complex organic compound with a molecular formula of C29H26Cl2N4O5 and a molecular weight of 581.46 g/mol . This compound is notable for its intricate structure, which includes multiple functional groups such as carbamoyl, anilino, oxoacetyl, hydrazinylidene, and dichlorobenzoate moieties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[[2-[2-(cyclohexylcarbamoyl)anilino]-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the hydrazinylidene intermediate: This step involves the reaction of an appropriate hydrazine derivative with an oxoacetyl compound under controlled conditions.
Coupling with the anilino derivative: The hydrazinylidene intermediate is then reacted with a cyclohexylcarbamoyl anilino compound to form the desired product.
Final esterification: The final step involves the esterification of the product with 2,4-dichlorobenzoic acid to yield the target compound.
Industrial Production Methods
the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its large-scale production .
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-[[2-[2-(cyclohexylcarbamoyl)anilino]-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxoacetyl group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the dichlorobenzoate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, [4-[(E)-[[2-[2-(cyclohexylcarbamoyl)anilino]-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is used as a reagent in organic synthesis and as a reference compound in analytical studies .
Biology
In biological research, this compound may be used to study enzyme interactions, protein binding, and other biochemical processes due to its complex structure and multiple functional groups .
Medicine
Industry
In industry, this compound may find applications in the development of new materials, coatings, or as an intermediate in the synthesis of other complex molecules .
Mechanism of Action
The mechanism of action of [4-[(E)-[[2-[2-(cyclohexylcarbamoyl)anilino]-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- [4-[(E)-[[2-[[2-(cyclohexylcarbamoyl)phenyl]amino]-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-propoxybenzoate
- [4-[(E)-[[2-[2-(cyclohexylcarbamoyl)anilino]-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity due to variations in its molecular structure .
Properties
CAS No. |
477729-80-9 |
---|---|
Molecular Formula |
C29H26Cl2N4O5 |
Molecular Weight |
581.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-[2-(cyclohexylcarbamoyl)anilino]-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C29H26Cl2N4O5/c30-19-12-15-22(24(31)16-19)29(39)40-21-13-10-18(11-14-21)17-32-35-28(38)27(37)34-25-9-5-4-8-23(25)26(36)33-20-6-2-1-3-7-20/h4-5,8-17,20H,1-3,6-7H2,(H,33,36)(H,34,37)(H,35,38)/b32-17+ |
InChI Key |
XGLGJSIVMCZQDD-VTNSRFBWSA-N |
Isomeric SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.